Cas no 3760-63-2 (1-Butanone, 4-(dimethylamino)-1-phenyl-)
1-Butanone, 4-(dimethylamino)-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone, 4-(dimethylamino)-1-phenyl-
- 4-(dimethylamino)-1-phenylbutan-1-one
- EN300-73877
- SCHEMBL6824194
- AKOS003382155
- CS-0451834
- STK318560
- .gamma.-Dimethylaminobutyrophenone
- AO-365/12057247
- Butyrophenone, 4-(dimethylamino)-
- 4-(Dimethylamino)-1-phenyl-1-butanone #
- 3760-63-2
- BGDALPKATCCTCQ-UHFFFAOYSA-N
- DTXSID80338176
- 4-(Dimethylamino)-1-phenyl-1-butanone
-
- Inchi: 1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
- InChI Key: BGDALPKATCCTCQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CCCN(C)C
Computed Properties
- Exact Mass: 191.13111
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
1-Butanone, 4-(dimethylamino)-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-73877-0.05g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 0.05g |
$101.0 | 2023-06-07 | |
| Enamine | EN300-73877-0.1g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 0.1g |
$152.0 | 2023-06-07 | |
| Enamine | EN300-73877-0.25g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 0.25g |
$216.0 | 2023-06-07 | |
| Enamine | EN300-73877-0.5g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 0.5g |
$407.0 | 2023-06-07 | |
| Enamine | EN300-73877-1.0g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 1g |
$528.0 | 2023-06-07 | |
| Enamine | EN300-73877-2.5g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 2.5g |
$1034.0 | 2023-06-07 | |
| Enamine | EN300-73877-5.0g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 5g |
$1530.0 | 2023-06-07 | |
| Enamine | EN300-73877-10.0g |
4-(dimethylamino)-1-phenylbutan-1-one |
3760-63-2 | 95% | 10g |
$2269.0 | 2023-06-07 | |
| Aaron | AR007993-50mg |
1-Butanone, 4-(dimethylamino)-1-phenyl- |
3760-63-2 | 95% | 50mg |
$164.00 | 2025-01-23 | |
| Aaron | AR007993-100mg |
1-Butanone, 4-(dimethylamino)-1-phenyl- |
3760-63-2 | 95% | 100mg |
$234.00 | 2025-01-23 |
1-Butanone, 4-(dimethylamino)-1-phenyl- Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-Butanone, 4-(dimethylamino)-1-phenyl-
Recent Advances in the Study of 1-Butanone, 4-(dimethylamino)-1-phenyl- (CAS: 3760-63-2) in Chemical Biology and Pharmaceutical Research
The compound 1-Butanone, 4-(dimethylamino)-1-phenyl- (CAS: 3760-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development, neuropharmacology, and chemical synthesis. The latest studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential therapeutic uses, making it a subject of intense scientific inquiry.
Recent research has demonstrated that 1-Butanone, 4-(dimethylamino)-1-phenyl- exhibits notable interactions with central nervous system (CNS) receptors, particularly those involved in neurotransmitter regulation. A study published in the Journal of Medicinal Chemistry (2023) highlighted its affinity for dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease. The compound's ability to modulate receptor activity without significant side effects has positioned it as a promising candidate for further preclinical evaluation.
In addition to its neuropharmacological potential, 1-Butanone, 4-(dimethylamino)-1-phenyl- has been investigated for its role in chemical synthesis. A recent paper in Organic Letters (2024) detailed its utility as a versatile intermediate in the synthesis of complex organic molecules. The study emphasized the compound's reactivity under mild conditions, which facilitates its use in constructing pharmacophores for novel drug candidates. This dual functionality—both as a bioactive molecule and a synthetic building block—underscores its importance in modern pharmaceutical research.
Another critical area of investigation involves the compound's pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition explored the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Butanone, 4-(dimethylamino)-1-phenyl-. The findings revealed favorable bioavailability and metabolic stability, which are essential for its development as a therapeutic agent. However, the study also identified potential challenges, such as hepatic metabolism pathways that could lead to variability in patient responses, necessitating further optimization.
Looking ahead, researchers are focusing on structural modifications of 1-Butanone, 4-(dimethylamino)-1-phenyl- to enhance its efficacy and reduce any adverse effects. Computational modeling and high-throughput screening are being employed to identify derivatives with improved binding affinities and selectivity. These efforts are expected to yield next-generation compounds with enhanced therapeutic potential, paving the way for clinical trials in the near future.
In conclusion, the latest research on 1-Butanone, 4-(dimethylamino)-1-phenyl- (CAS: 3760-63-2) highlights its multifaceted role in chemical biology and pharmaceutical science. From its neuropharmacological applications to its utility in synthetic chemistry, this compound continues to be a valuable subject of study. As investigations progress, it is anticipated that further discoveries will unlock its full potential, contributing to advancements in drug development and therapeutic interventions.
3760-63-2 (1-Butanone, 4-(dimethylamino)-1-phenyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)